molecular formula C8H16O3 B12598735 2-(2-Hydroxyethyl)-4-methylpentanoic acid CAS No. 905716-53-2

2-(2-Hydroxyethyl)-4-methylpentanoic acid

Katalognummer: B12598735
CAS-Nummer: 905716-53-2
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: HWIFELGXHYZXLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxyethyl)-4-methylpentanoic acid is an organic compound with a unique structure that includes both a hydroxyethyl group and a methylpentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of methacrylic acid with ethylene oxide, resulting in the formation of the hydroxyethyl group . Another method includes the esterification of methacrylic acid with a large excess of ethylene glycol . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxyethyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

905716-53-2

Molekularformel

C8H16O3

Molekulargewicht

160.21 g/mol

IUPAC-Name

2-(2-hydroxyethyl)-4-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-6(2)5-7(3-4-9)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI-Schlüssel

HWIFELGXHYZXLP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(CCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.